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molecular formula C25H22N4O3 B1243393 3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine

3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine

Cat. No. B1243393
M. Wt: 426.5 g/mol
InChI Key: AHLONZJYCGNSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355640B1

Procedure details

To a solution of 3-[2-(2-tert-butoxycarbonylmethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine (248 g) in dichloromethane (500 ml) was added dropwise trifluoroacetic acid (396 ml) at 5° C. After addition, a reaction mixture was allowed to warm to ambient temperature, and stirred for 20 hours. Solvent was removed by distillation and toluene azeotrope (500 ml×2). A residue was dissolved in a mixture of 1N-aqueous sodium hydroxide solution (3.5 l) and water (0.5 l), which was washed with ethyl acetate (600 ml). Aqueous layer was added dichloromethane (2 l) and the pH was adjusted to pH 3.5 with 2N-aqueous hydrochloric acid. Organic layer was separated and aqueous layer was reextracted with dichloromethane (1 l). Organic layer was combined, which was washed with water (1 l×2) and dried over magnesium sulfate. Evaporation of the solvent gave a crude solid, which was recrystallized from 85% aqueous ethanol (1.25 l) and collected by filtration to give 3-[2-(2-carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine (152.2 g). Mother liquor was concentrated to give crude solid, which was recrystallized in the similar manner to give the second crystal of the object compound (27.63 g).
Name
3-[2-(2-tert-butoxycarbonylmethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
396 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH2:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=1[N:15]1[C:20](=[O:21])[CH:19]=[CH:18][C:17]([C:22]2[C:23]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)=[N:24][N:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=23)=[N:16]1)=[O:7])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[C:6]([CH2:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=1[N:15]1[C:20](=[O:21])[CH:19]=[CH:18][C:17]([C:22]2[C:23]([C:31]3[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=3)=[N:24][N:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=23)=[N:16]1)([OH:7])=[O:5]

Inputs

Step One
Name
3-[2-(2-tert-butoxycarbonylmethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine
Quantity
248 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CC1=C(CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
Name
Quantity
396 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
Solvent was removed by distillation and toluene
DISSOLUTION
Type
DISSOLUTION
Details
A residue was dissolved in a mixture of 1N-aqueous sodium hydroxide solution (3.5 l) and water (0.5 l), which
WASH
Type
WASH
Details
was washed with ethyl acetate (600 ml)
ADDITION
Type
ADDITION
Details
Aqueous layer was added dichloromethane (2 l)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
which was washed with water (1 l×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a crude solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 85% aqueous ethanol (1.25 l)
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)(O)CC1=C(CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 152.2 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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